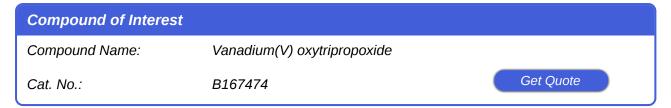


Vanadium(V) Oxytripropoxide: A Technical Guide to Its Properties and Applications

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Vanadium(V) oxytripropoxide, an organometallic compound, serves as a critical precursor in materials science and holds potential interest in medicinal chemistry due to the diverse biological activities of vanadium compounds. This document provides a comprehensive overview of its molecular characteristics, detailed experimental protocols for its application, and an exploration of the cellular signaling pathways influenced by vanadium complexes.

Core Molecular and Physical Properties

Vanadium(V) oxytripropoxide is a moisture-sensitive liquid. Its key quantitative data are summarized below, providing a foundational understanding of its chemical identity and physical behavior.



Property	Value
Molecular Formula	C ₉ H ₂₁ O ₄ V
Linear Formula	OV(OC3H7)3
Molecular Weight	244.20 g/mol
CAS Number	1686-23-3
Appearance	Liquid
Density	1.076 g/mL at 25 °C (lit.)[1]
Boiling Point	82-83 °C at 0.25 mmHg (lit.)[1]
Purity	Typically ≥98% (as determined by titration)[2]

Experimental Protocols

Vanadium(V) oxytripropoxide is primarily utilized as a precursor for the synthesis of vanadium oxides. The following sections detail common experimental methodologies.

Protocol 1: Sol-Gel Synthesis of Vanadium Pentoxide (V₂O₅) Xerogels

This protocol describes the hydrolysis and condensation of Vanadium(V) oxytripropoxide to form a V_2O_5 gel, a common method for producing vanadium oxide materials with controlled morphology.[3]

Materials:

- Vanadium(V) oxytripropoxide (VO(OPr)₃)
- Ethanol (or 2-Propanol)
- Acetylacetone (catalyst)
- Deionized water
- Stir plate and magnetic stir bar



- · Beakers or flasks
- · Oven/Furnace for drying and annealing

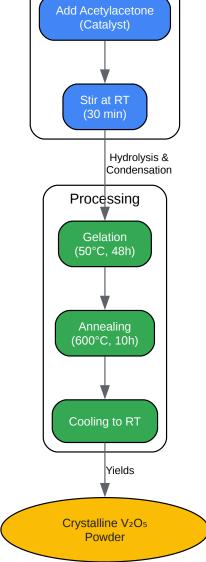
Procedure:

- Solution Preparation: In a clean, dry flask, combine 0.3 mL of Vanadium(V)
 oxytripropoxide with 1 mL of the chosen alcohol (ethanol or 2-propanol).
- Catalyst Addition: Add 0.01 mL of acetylacetone to the solution. Acetylacetone acts as a chelating agent to control the hydrolysis rate.
- Initial Stirring: Stir the solution vigorously for 30 minutes at room temperature.
- (Optional) Water Addition: For certain morphologies, 0.5 mL of deionized water can be added to the solution after the initial 30-minute stirring period to promote hydrolysis.
- Gelation: Place the solution in an oven maintained at 50 °C for 48 hours in an air atmosphere to allow for solvent evaporation and gel formation (xerogel).
- Annealing: Transfer the resulting xerogel powder to a furnace. Anneal the material at 600 °C for 10 hours to crystallize the V₂O₅.
- Cooling: Allow the furnace to cool down to room temperature before retrieving the final V₂O₅ powder.



Solution Preparation Mix VO(OPr)3 and Alcohol Add Acetylacetone (Catalyst)

Workflow for Sol-Gel Synthesis of V_2O_5



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Caption: Workflow for the sol-gel synthesis of V2O5 powder.



Protocol 2: Chemical Vapor Deposition (CVD) of Vanadium Oxide Thin Films

This protocol outlines a general procedure for using a vanadium alkoxide precursor, such as Vanadium(V) oxytriisopropoxide, to grow V_2O_5 thin films, which are valuable in electronics and energy storage.[4]

Materials & Equipment:

- Vanadium(V) oxytri(iso)propoxide (precursor)
- Oxygen (O₂) gas (oxidizer)
- Argon or Nitrogen (carrier gas)
- CVD reactor with a heated substrate holder
- Substrates (e.g., silicon, glass, titanium foil)
- · Mass flow controllers
- Vacuum pump

Procedure:

- Substrate Preparation: Clean the desired substrate using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water) and dry it thoroughly.
- System Setup: Place the substrate in the CVD reactor. Heat the precursor in a bubbler to a temperature that ensures adequate vapor pressure. Maintain the precursor delivery lines at a slightly higher temperature to prevent condensation.
- Deposition Conditions: Heat the substrate to the desired deposition temperature (e.g., 300 °C).
- Gas Flow: Introduce the carrier gas through the precursor bubbler to transport the precursor vapor into the reactor. Simultaneously, introduce oxygen as the reactive gas. Typical flow rates might be 100 sccm for O₂.



- Pressure Control: Maintain a constant total pressure within the reactor during deposition (e.g., 2400 Pa).
- Deposition: Allow the deposition to proceed for the required time to achieve the desired film thickness.
- Cooldown: After deposition, stop the precursor and oxygen flow, and cool the reactor down to room temperature under an inert gas flow before removing the coated substrate.

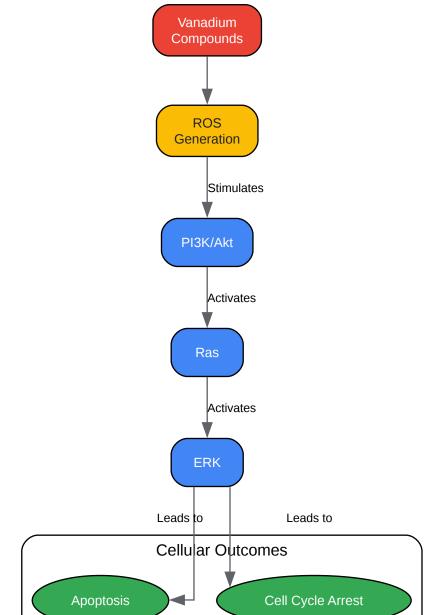
Relevance to Drug Development: Vanadium and Cellular Signaling

While **Vanadium(V) oxytripropoxide** itself is not a therapeutic agent, it serves as a source for vanadium-containing compounds, which have been extensively studied for their potential in cancer treatment.[5] Vanadium complexes are known to influence critical cell signaling pathways, primarily by generating reactive oxygen species (ROS) and inhibiting protein tyrosine phosphatases, leading to apoptosis (programmed cell death) in cancer cells.[6]

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is crucial for cell proliferation and survival. Vanadium compounds can induce ROS production, which in turn can activate or inhibit components of this pathway, ultimately leading to cell cycle arrest and a decrease in cancer cell viability.[7]





Influence of Vanadium Compounds on the MAPK/ERK Pathway

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Caption: Vanadium compounds stimulate the MAPK/ERK signaling cascade.



Caspase Signaling Pathway

The caspase pathway is the central executioner of apoptosis. Vanadium compounds can trigger this pathway through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) routes. This activation leads to the cleavage of key cellular proteins by effector caspases (like Caspase-3), resulting in the systematic dismantling of the cell.[7]



Apoptosis Induction by Vanadium via Caspase Pathway Vanadium Compounds Induces Induces Intrinsic Pathway Induces (Upregulated) (Downregulated) Extrinsic Pathway Mitochondrial Stress **Death Receptors** Caspase-9 Caspase-8 Activate Activate Caspase-3 (Effector) **Apoptosis**

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Caption: Vanadium compounds activate both intrinsic and extrinsic apoptosis pathways.



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